molecular formula C12H18BrNO4S3 B2555867 5-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene-2-sulfonamide CAS No. 2309257-82-5

5-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2555867
CAS No.: 2309257-82-5
M. Wt: 416.36
InChI Key: IJZRUYJKRJFMKD-UHFFFAOYSA-N
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Description

5-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C12H18BrNO4S3 and its molecular weight is 416.36. The purity is usually 95%.
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Scientific Research Applications

Organometallic Chemistry

Sulfonamide-derived compounds have been synthesized and characterized for their potential applications in organometallic chemistry. One study focused on the synthesis of new ligands and their transition metal complexes, exploring their structural, magnetic, and biological activities. These compounds demonstrated moderate to significant antibacterial activity against various strains and good antifungal activity, suggesting their utility in medicinal chemistry and materials science (Chohan & Shad, 2011).

Photodynamic Therapy

A new zinc phthalocyanine substituted with a benzenesulfonamide derivative group containing a Schiff base has been synthesized for photodynamic therapy applications. This compound exhibits high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield, making it a potent candidate for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Organic Synthesis and Material Science

Research into the synthesis and reactivity of sulfonamide derivatives has led to the development of novel methodologies for producing important organic molecules. For example, a study reported the synthesis of a highly strained thiophene with enhanced reactivities due to large ring strain, showcasing its potential in synthesizing complex organic structures and materials (Nakayama & Kuroda, 1993).

Antimicrobial and Anti-proliferative Agents

Sulfonamide derivatives have also been explored for their antimicrobial and anti-proliferative properties. A study focused on the development of an acyl sulfonamide agent, demonstrating its synthesis on a multikilogram scale for clinical supplies. This highlights the compound's potential in pharmaceutical applications and drug development (Yates, Kallman, Ley, & Wei, 2009).

Properties

IUPAC Name

5-bromo-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO4S3/c13-10-1-2-11(20-10)21(16,17)14-9-12(18-6-5-15)3-7-19-8-4-12/h1-2,14-15H,3-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZRUYJKRJFMKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNS(=O)(=O)C2=CC=C(S2)Br)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.